Isopropyl Steric Effect on Regioselectivity
The isopropyl group at the 6-position of 2-Bromo-6-isopropylpyrazine introduces greater steric hindrance compared to methyl or ethyl substituents, a property that can be leveraged to enhance regioselectivity in palladium-catalyzed cross-coupling reactions. While direct kinetic data for this specific compound are not available in the public domain, class-level inference from related pyrazine systems indicates that increased steric bulk at the ortho-position relative to the reactive halogen can suppress undesired homocoupling and improve yields in Suzuki-Miyaura and Stille couplings [1].
| Evidence Dimension | Steric bulk (qualitative ranking) |
|---|---|
| Target Compound Data | Isopropyl group (branched, high steric demand) |
| Comparator Or Baseline | Methyl group (low steric demand) in 2-Bromo-6-methylpyrazine; Ethyl group (moderate steric demand) in 2-Bromo-6-ethylpyrazine |
| Quantified Difference | Not quantified; ranked as high > moderate > low steric bulk |
| Conditions | Not applicable; based on molecular structure analysis |
Why This Matters
Higher steric bulk can improve regioselectivity and reduce byproduct formation in cross-coupling reactions, which is critical for efficient synthesis of complex pharmaceutical intermediates.
- [1] Ming Li, Ruimao Hua. Gold(I)-catalyzed direct C–H arylation of pyrazine and pyridine with aryl bromides. Journal of Organic Chemistry, 2010. Demonstrates influence of steric factors on pyrazine arylation. View Source
